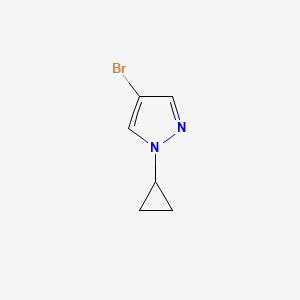

4-ブロモ-1-シクロプロピル-1H-ピラゾール

概要

説明

“4-bromo-1-cyclopropyl-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a liquid at room temperature and has an InChI code of 1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-bromo-1-cyclopropyl-1H-pyrazole”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4-Bromopyrazole, a related compound, can react with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis

The molecular structure of “4-bromo-1-cyclopropyl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is part of a cyclopropyl group, and one of the nitrogen atoms is bonded to a bromine atom .Physical And Chemical Properties Analysis

“4-bromo-1-cyclopropyl-1H-pyrazole” has a density of 1.9±0.1 g/cm3 and a boiling point of 258.6±13.0 °C at 760 mmHg . It is a liquid at room temperature .科学的研究の応用

ビピラゾールの合成

4-ブロモ-1-シクロプロピル-1H-ピラゾールは、1,4'-ビピラゾールの合成における出発物質として使用できます。 これらのビピラゾールは、望ましい電子特性とフォトン特性を持つ新しい材料の創出における潜在的な応用により、重要です .

医薬品化合物

この化合物は、医薬品開発や治療法に不可欠な可能性のある阻害剤を含む、さまざまな医薬品および生物活性化合物の合成に使用できます .

六配位錯体

これは、配位化学および材料科学において重要なジメチルおよびジビニル-ジクロロ錫と反応させることで、固体六配位錯体の調製に使用できます .

ポリウレタン合成

4-ブロモ-1-シクロプロピル-1H-ピラゾールは、トルエンジイソシアネート(TDI)などの前駆体分子をブロックしてブロックTDIを形成することが報告されており、これはポリウレタンの調製におけるステップです。 これらの材料は、その汎用性から、幅広い産業用途を持っています .

医薬品化学

医薬品化学では、これは、薬理学的活性と治療薬としての可能性が探索されているピラゾール誘導体の合成における重要な中間体となり得ます .

Safety and Hazards

将来の方向性

作用機序

Mode of Action

For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation , it may impact energy metabolism within cells.

Result of Action

Given its reported inhibition of oxidative phosphorylation , it could potentially disrupt energy production within cells, leading to various downstream effects.

特性

IUPAC Name |

4-bromo-1-cyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWRBBLXAOCSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680239 | |

| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1151802-23-1 | |

| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)